REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[CH:4]1[CH:13]=[C:12]2[C:14]([O:16][C:17](=O)[C:10]3=[C:11]2[C:6](=[CH:7][C:8]([N+:19]([O-:21])=[O:20])=[CH:9]3)[CH:5]=1)=[O:15]>N1C=CC=CC=1.O>[OH:3][N:2]1[C:17](=[O:16])[C:10]2[CH:9]=[C:8]([N+:19]([O-:21])=[O:20])[CH:7]=[C:6]3[C:11]=2[C:12](=[CH:13][CH:4]=[CH:5]3)[C:14]1=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C(C2=CC=CC=3C2=C(C1=O)C=C(C3)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |